molecular formula C14H14O4 B14135717 3-(6,7-Dimethyl-4-oxo-4H-chromen-3-yl)propanoic acid CAS No. 925004-41-7

3-(6,7-Dimethyl-4-oxo-4H-chromen-3-yl)propanoic acid

Cat. No.: B14135717
CAS No.: 925004-41-7
M. Wt: 246.26 g/mol
InChI Key: AGAOJFUHYBYLAO-UHFFFAOYSA-N
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Description

3-(6,7-Dimethyl-4-oxo-4H-chromen-3-yl)propanoic acid is a chemical compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromone core with dimethyl substitutions at positions 6 and 7, and a propanoic acid group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-Dimethyl-4-oxo-4H-chromen-3-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Dimethyl-4-oxo-4H-chromen-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(6,7-Dimethyl-4-oxo-4H-chromen-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6,7-Dimethyl-4-oxo-4H-chromen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The chromone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6,7-Dimethyl-4-oxo-4H-chromen-3-yl)propanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its dimethyl substitutions and propanoic acid group make it a valuable compound for various research applications.

Properties

CAS No.

925004-41-7

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

3-(6,7-dimethyl-4-oxochromen-3-yl)propanoic acid

InChI

InChI=1S/C14H14O4/c1-8-5-11-12(6-9(8)2)18-7-10(14(11)17)3-4-13(15)16/h5-7H,3-4H2,1-2H3,(H,15,16)

InChI Key

AGAOJFUHYBYLAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC=C(C2=O)CCC(=O)O

Origin of Product

United States

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